3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Catalog No.
S934057
CAS No.
2098039-98-4
M.F
C11H20ClNO2
M. Wt
233.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-...

CAS Number

2098039-98-4

Product Name

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

IUPAC Name

3-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

InChI

InChI=1S/C11H20ClNO2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9H2,1-2H3

InChI Key

METLHASVIRHLTO-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C(=O)CCCl)COC

Canonical SMILES

CC1(CCN(CC1)C(=O)CCCl)COC

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is an organic compound characterized by its unique structural features, which include a chloro group, a methoxymethyl substituent, and a piperidine ring attached to a propanone backbone. Its molecular formula is C12H18ClN2O2, and it has gained attention in various fields of research due to its potential applications in medicinal chemistry and neuroscience.

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols.
  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one has been studied for its potential biological activities, particularly as a modulator of neurotransmitter systems. It may interact with various receptors and enzymes involved in neurotransmission, potentially influencing neuronal signaling pathways. This interaction suggests that the compound could have implications in treating neurological disorders or enhancing cognitive functions.

The synthesis of 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(methoxymethyl)-4-methylpiperidine and 3-chloropropanone.
  • Reaction Conditions: The reaction is usually conducted under basic conditions, often using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Heating: The reaction mixture is heated to promote the formation of the desired product.
  • Purification: After the reaction completion, purification methods such as distillation or recrystallization are employed to isolate the final product from by-products.

This compound has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
  • Neuroscience Research: Due to its potential effects on neurotransmitter activity, it is investigated for applications in treating neurological disorders.
  • Synthetic Organic Chemistry: It is utilized in the development of new synthetic methodologies and as a building block for complex organic molecules .

Studies on the interactions of 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one with biological targets have shown that it may modulate enzyme activities and receptor functions. Its ability to mimic or interfere with natural neurotransmitters suggests that it could be useful in pharmacological studies aimed at understanding neurological pathways and developing new therapeutic agents .

Several compounds share structural similarities with 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one:

Compound NameStructural Features
3-Chloro-4-(4-methylpiperidin-1-yl)anilineContains an aniline group instead of a ketone.
3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-oneA derivative with a methoxymethyl group similar to the target compound.
3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-oneDifferent substitution pattern on the piperidine ring.

Uniqueness

The uniqueness of 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one lies in its specific combination of functional groups—particularly the presence of both a chlorine atom and a ketone group—alongside its methoxymethyl substituent. This distinctive structure imparts unique chemical reactivity and potential biological activity, making it valuable for various research applications.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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